molecular formula C14H9Cl2NO4 B1602577 4-(3,5-Dichlorobenzamido)-2-hydroxybenzoic acid CAS No. 926196-67-0

4-(3,5-Dichlorobenzamido)-2-hydroxybenzoic acid

Cat. No. B1602577
M. Wt: 326.1 g/mol
InChI Key: DPALKUVXVQDMCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-(3,5-Dichlorobenzamido)-2-hydroxybenzoic acid” is a chemical compound with the molecular formula C14H9Cl2NO3 . It has a molecular weight of 310.14 .


Synthesis Analysis

The synthesis of this compound can be achieved through a zinc-MsOH mediated intra-molecular reductive cyclisation strategy . The key reductive cyclization step involves the use of a combination of readily available zinc and MsOH as the catalyst system . This methodology provides an attractive route to 2-aryl benzoxazoles from ortho-nitro phenols under mild reaction conditions .


Molecular Structure Analysis

The molecular structure of “4-(3,5-Dichlorobenzamido)-2-hydroxybenzoic acid” consists of a benzene ring substituted with two chlorine atoms, an amide group, and a carboxylic acid group . The InChI code for this compound is 1S/C14H9Cl2NO3/c15-10-5-9 (6-11 (16)7-10)13 (18)17-12-3-1-8 (2-4-12)14 (19)20/h1-7H, (H,17,18) (H,19,20) .


Chemical Reactions Analysis

The synthesis of “4-(3,5-Dichlorobenzamido)-2-hydroxybenzoic acid” involves a reductive cyclisation of 3-(3,5-dichlorobenzoyloxy)-4-nitrobenzoic acid . This reaction is facilitated by a combination of zinc and MsOH .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(3,5-Dichlorobenzamido)-2-hydroxybenzoic acid” include a molecular weight of 310.14 . The compound has a density of 1.5±0.1 g/cm3, a boiling point of 427.8±45.0 °C at 760 mmHg, and a flash point of 212.5±28.7 °C . It has 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 3 freely rotating bonds .

Scientific Research Applications

Potential for Value-Added Bioproducts

4-Hydroxybenzoic acid (4-HBA), a closely related compound to 4-(3,5-Dichlorobenzamido)-2-hydroxybenzoic acid, has garnered attention as a promising intermediate for several value-added bioproducts with potential applications across diverse fields such as food, cosmetics, pharmacy, and fungicides. Advanced biosynthetic techniques, alongside synthetic biology and metabolic engineering approaches, have facilitated the biosynthesis of 4-HBA and its derivatives. This enables the production of industrially relevant compounds like resveratrol, muconic acid, gastrodin, xiamenmycin, and vanillyl alcohol, showcasing the versatile utility of 4-HBA-based products in biotechnological applications (Wang et al., 2018).

Derivatives as Corrosion Inhibitors

Derivatives of benzimidazole, which share structural similarities with 4-(3,5-Dichlorobenzamido)-2-hydroxybenzoic acid, have been studied for their inhibitive action against the corrosion of iron in hydrochloric acid solutions. These compounds, including 2-hydroxybenzimidazole, exhibit significant corrosion inhibition efficiency by adsorbing onto the iron surface, thus protecting it from corrosion. This research highlights the potential application of similar compounds in the field of corrosion inhibition, offering insights into the development of more efficient and environmentally friendly corrosion inhibitors (Khaled, 2003).

Anticonvulsant Activities of Metal Complexes

The synthesis and structural determination of metal complexes with 3-nitro-4-hydroxybenzoic acid, a compound related to 4-(3,5-Dichlorobenzamido)-2-hydroxybenzoic acid, have revealed interesting anticonvulsant activities. These studies indicate the potential of such compounds in developing new therapeutic agents with anticonvulsant properties, underscoring the importance of structural analysis in understanding the physical properties and biological activities of these complexes (D'angelo et al., 2008).

Environmental Implications and Removal Strategies

Research on parabens, esters of 4-hydroxybenzoic acid, emphasizes the environmental impact of these widely used preservatives. Parabens are considered emerging contaminants due to their presence in aquatic environments and potential endocrine-disrupting effects. The study of their occurrence, fate, and behavior in water systems is crucial for assessing environmental risks and developing strategies for their removal from wastewater and aquatic environments. This research aligns with broader concerns about the environmental impact of chemical compounds and highlights the need for sustainable management practices (Haman et al., 2015).

properties

IUPAC Name

4-[(3,5-dichlorobenzoyl)amino]-2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2NO4/c15-8-3-7(4-9(16)5-8)13(19)17-10-1-2-11(14(20)21)12(18)6-10/h1-6,18H,(H,17,19)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPALKUVXVQDMCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)C2=CC(=CC(=C2)Cl)Cl)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50588303
Record name 4-(3,5-Dichlorobenzamido)-2-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50588303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,5-Dichlorobenzamido)-2-hydroxybenzoic acid

CAS RN

926196-67-0
Record name 4-(3,5-Dichlorobenzamido)-2-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50588303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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